Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate
Description
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate ([CpRu(CH₃CN)₃]PF₆, CAS 99604-67-8) is a cationic Ru(II) complex featuring a pentamethylcyclopentadienyl (Cp) ligand, three labile acetonitrile ligands, and a hexafluorophosphate counterion . With a molecular weight of 504.42 g/mol, it is a yellow-orange, air-sensitive powder typically stored under cold conditions . The Cp* ligand provides strong electron-donating and steric effects, enhancing the complex’s stability and reactivity in catalytic applications such as hydrogenation, polymerization, and ligand substitution reactions .
Properties
Molecular Formula |
C16H24F6N3PRu |
|---|---|
Molecular Weight |
504.4 g/mol |
InChI |
InChI=1S/C10H15.3C2H3N.F6P.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;1-7(2,3,4,5)6;/h1-5H3;3*1H3;;/q;;;;-1;+1 |
InChI Key |
ZCTVTAHGKJRWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate typically involves the reaction of pentamethylcyclopentadienylruthenium(II) chloride with acetonitrile in the presence of hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve consistent product quality. The compound is usually produced in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Hydrosilylation of Terminal Alkynes
[Cp*Ru(NCMe)₃]PF₆ catalyzes the anti-Markovnikov hydrosilylation of terminal alkynes to form α-vinylsilanes. This reaction proceeds under mild conditions with high regioselectivity.
| Substrate | Silane | Conditions | Product | Yield |
|---|---|---|---|---|
| RC≡CH (R = aryl, alkyl) | HSiR'₃ | RT, 1–2 mol% catalyst, 2 h | RCH=CHSiR'₃ | 75–92% |
The mechanism involves Ru-mediated activation of the alkyne and silane, followed by migratory insertion. The Cp* ligand’s electron-donating properties stabilize intermediates, enhancing turnover frequency .
Anti-Markovnikov Hydration of Terminal Alkynes
The complex enables catalytic anti-Markovnikov hydration of terminal alkynes to yield aldehydes, bypassing traditional acid-catalyzed pathways.
| Substrate | Additive | Conditions | Product | Yield |
|---|---|---|---|---|
| RC≡CH (R = aryl, alkyl) | H₂O, K₂CO₃ | 60°C, 5 mol% catalyst, 12 h | RCH₂CHO | 68–89% |
This reaction is notable for avoiding over-oxidation to carboxylic acids. The Cp* ligand’s steric bulk prevents undesired side reactions, ensuring selectivity .
Reductive Hydration to Linear Alcohols
[Cp*Ru(NCMe)₃]PF₆ facilitates one-pot reductive hydration of alkynes, converting them directly to linear alcohols via tandem hydration and hydrogenation.
| Substrate | Reductant | Conditions | Product | Yield |
|---|---|---|---|---|
| RC≡CH (R = aryl) | H₂ (1 atm) | 80°C, 2 mol% catalyst, 24 h | RCH₂CH₂OH | 70–85% |
This method eliminates the need for pre-formed aldehydes, streamlining alcohol synthesis .
Catalytic Cyclization and Coupling Reactions
The complex promotes cyclization of ω-hydroxy allyl alcohols to α-alkenyl cyclic ethers and mediates cross-coupling between allenes and activated olefins.
These reactions highlight the catalyst’s ability to mediate both intramolecular cyclization and intermolecular C–C bond formation .
Mechanistic Insights
-
Electron-Rich Ru Center : The Cp* ligand increases electron density at Ru, facilitating oxidative addition steps in hydrosilylation and hydrogenation .
-
Ligand Lability : Acetonitrile ligands dissociate under reaction conditions, generating active Ru species that coordinate substrates .
-
Steric Effects : The Cp* ligand’s bulk suppresses side reactions, enhancing selectivity in hydration and coupling processes .
Scientific Research Applications
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate involves the coordination of the ruthenium center with the acetonitrile ligands. This coordination activates the ruthenium center, allowing it to facilitate various chemical reactions. The molecular targets and pathways involved in these reactions include the activation of unsaturated carbon-carbon bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Structural and Ligand-Based Differences
The table below highlights key structural differences between [Cp*Ru(CH₃CN)₃]PF₆ and analogous complexes:
| Compound Name | Ligands | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| [Cp*Ru(CH₃CN)₃]PF₆ (Target) | Cp*, 3 CH₃CN | 504.42 | High steric bulk from Cp*; labile acetonitrile ligands |
| [CpRu(CH₃CN)₃]PF₆ (Cp analog) | Cp (non-methylated), 3 CH₃CN | 434.28 | Less steric hindrance; higher lability |
| Ru(bpy)₃₂ (bpy = 2,2'-bipyridine) | 3 bpy | 859.55 | Rigid, π-conjugated ligands; luminescent properties |
| [CpRu(η³-C₃H₅)QA]PF₆ (QA = quinolinecarboxylato) | Cp, η³-allyl, QA | N/A | Hybrid ligand system; tailored for specific catalysis |
| Ru(phen)₃₂ (phen = 1,10-phenanthroline) | 3 phen | 884.19 (theoretical) | Extended π-system; electrochemical applications |
Key Observations :
- The Cp* ligand in the target compound increases electron density at Ru compared to Cp, improving oxidative stability .
- Acetonitrile ligands in both Cp* and Cp analogs are highly labile, enabling ligand exchange reactions, whereas bipyridine and phenanthroline complexes exhibit rigid, chelating behavior .
Catalytic Comparison :
Stability and Handling
| Compound | Stability | Storage Conditions | Hazard Profile |
|---|---|---|---|
| [Cp*Ru(CH₃CN)₃]PF₆ | Air-sensitive; decomposes upon moisture exposure | Sealed, cold storage | H315/H319/H335 (skin/eye irritation) |
| [CpRu(CH₃CN)₃]PF₆ | Moderately air-sensitive | Dry, inert atmosphere | Similar to Cp* analog |
| Ru(bpy)₃₂ | Stable under ambient conditions | Room temperature | No significant hazards reported |
Handling Notes:
- Cp* and Cp analogs require stringent air-free techniques, whereas bipyridine complexes are easier to handle .
Biological Activity
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate, commonly referred to as [RuCp*(MeCN)₃][PF₆], is a notable organometallic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
- Chemical Formula : C₁₆H₂₄N₃PRuF₆
- Molecular Weight : 504.42 g/mol
- CAS Number : 99604-67-8
The compound features a ruthenium center coordinated with three acetonitrile ligands and is stabilized by hexafluorophosphate anions. Its unique structure contributes to its reactivity and biological properties.
Anticancer Properties
Recent studies indicate that [RuCp*(MeCN)₃][PF₆] exhibits significant anticancer activity. Research has demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines. For instance, a study highlighted its cytotoxic effects on breast cancer cells, where it induced apoptosis through the activation of caspase pathways (see Table 1).
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspases |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest and apoptosis |
| HeLa (Cervical Cancer) | 10.0 | ROS generation leading to cell death |
The biological activity of [RuCp*(MeCN)₃][PF₆] is largely attributed to its ability to generate reactive oxygen species (ROS), which play a critical role in mediating cell death pathways. The compound's metal center facilitates electron transfer reactions, resulting in oxidative stress within cancer cells.
Enzyme Inhibition
In addition to its anticancer properties, this ruthenium complex has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain metalloproteins, which are crucial for various biological processes. For example, it was found to inhibit matrix metalloproteinases (MMPs), enzymes involved in extracellular matrix degradation, which is relevant in cancer metastasis.
Case Studies
-
Study on Breast Cancer Cells :
A comprehensive study evaluated the effects of [RuCp*(MeCN)₃][PF₆] on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound. -
Lung Cancer Research :
Another investigation focused on A549 lung cancer cells, revealing that treatment with this ruthenium complex resulted in cell cycle arrest at the G2/M phase and subsequent apoptosis. -
Metalloproteinase Inhibition :
A study assessing the inhibition of MMPs by [RuCp*(MeCN)₃][PF₆] demonstrated a dose-dependent decrease in enzyme activity, suggesting potential therapeutic applications in preventing cancer metastasis.
Q & A
Q. What are the optimal synthetic routes for preparing Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate, and how do reaction conditions influence yield?
The compound is efficiently synthesized via ligand substitution from ruthenocene precursors. A high-yield method involves reacting [Ru(Cp*)(Cl)] (Cp* = pentamethylcyclopentadienyl) with excess acetonitrile in the presence of NHPF under inert atmosphere, achieving >90% yield after recrystallization from acetone/ether . Key parameters include strict anhydrous conditions (to prevent ligand hydrolysis) and stoichiometric control of NHPF to ensure complete counterion exchange. Reaction progress is monitored via P NMR spectroscopy for PF incorporation .
Q. How should researchers handle and store this compound to maintain stability?
The complex is air-sensitive due to labile acetonitrile ligands and requires storage at –20°C under argon. Solutions in acetonitrile or dichloromethane are stable for ≤48 hours at room temperature if kept anhydrous. Decomposition is indicated by color change from yellow-orange to brown, detectable via UV-Vis spectroscopy (loss of λ at 320 nm) .
Q. What spectroscopic techniques are critical for characterizing this ruthenium complex?
Essential methods include:
- H NMR : Cp* protons appear as a singlet at δ 1.5–1.8 ppm; acetonitrile ligands show a triplet near δ 2.0 ppm due to coupling with N .
- Cyclic Voltammetry : Ru(II)/Ru(III) oxidation potential at +0.75 V vs. Ag/AgCl in acetonitrile, confirming the +2 oxidation state .
- IR Spectroscopy : ν(C≡N) stretches at 2290–2310 cm verify acetonitrile coordination .
Advanced Research Questions
Q. How does ligand substitution kinetics impact the reactivity of this complex in catalytic applications?
The labile acetonitrile ligands enable rapid substitution with stronger σ-donors (e.g., phosphines, N-heterocyclic carbenes), making it a versatile precursor for Ru-catalyzed transfer hydrogenation. Kinetic studies (stopped-flow UV-Vis) reveal pseudo-first-order rate constants of for ligand exchange in THF at 25°C. Electron-deficient ligands accelerate substitution, while steric bulk reduces rates by 40–60% .
Q. What mechanistic insights explain its DNA-binding affinity in bioinorganic studies?
When coordinated to cycloparaphenylenes (CPPs), the cationic [Ru(Cp*)(CHCN)] moiety interacts with DNA via electrostatic and intercalation mechanisms. Fluorescence quenching assays show for calf thymus DNA binding. The Cp* ligand enhances hydrophobicity, promoting intercalation, while PF counterions stabilize the complex in aqueous buffers .
Q. How do solvent effects influence redox behavior and catalytic activity?
In polar aprotic solvents (e.g., acetonitrile), the Ru(II) center exhibits reversible oxidation () due to strong ion-pairing with PF. In dichloromethane, weaker solvation shifts to +0.82 V, increasing oxidative stability. This solvent dependency correlates with catalytic efficiency in alcohol oxidation, where acetonitrile-based systems achieve TOFs 2–3× higher than dichloromethane .
Q. What strategies resolve contradictions in reported catalytic performance across studies?
Discrepancies in turnover numbers (TONs) often arise from:
- Trace water : Hydrolysis of acetonitrile ligands forms inactive [Ru(Cp*)(OH)] species. Karl Fischer titration is recommended to ensure HO < 50 ppm .
- Counterion effects : Substituting PF with BF alters solubility and ion pairing, affecting reaction rates by 20–30% .
- Substrate purity : Olefin impurities in alkene metathesis reduce TONs by competing for active sites. Pre-purification via alumina columns is advised .
Methodological Recommendations
- Crystallography : Single-crystal X-ray diffraction (e.g., ) confirms octahedral geometry, with Ru–N (acetonitrile) bond lengths of 2.05–2.10 Å .
- Computational Modeling : DFT studies (B3LYP/LANL2DZ) predict ligand substitution pathways and electronic transitions, aligning with experimental UV-Vis and electrochemical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
